N-(3-Methoxybenzyl)ethanamine hydrochloride
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Overview
Description
N-(3-Methoxybenzyl)ethanamine hydrochloride: is an organic compound with the molecular formula C10H15NO·HCl. It is a derivative of ethanamine, where the hydrogen atom of the amino group is substituted with a 3-methoxybenzyl group. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-Methoxybenzyl)ethanamine hydrochloride typically begins with 3-methoxybenzyl chloride and ethanamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-methoxybenzyl chloride is added dropwise to a solution of ethanamine in an appropriate solvent like ethanol or methanol. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Methoxybenzyl)ethanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Various nucleophiles like halides, thiols, or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: 3-Methoxybenzaldehyde or 3-Methoxybenzoic acid.
Reduction: 3-Methoxybenzylamine or 3-Methoxybenzyl alcohol.
Substitution: Derivatives with substituted functional groups at the methoxy position.
Scientific Research Applications
Chemistry: N-(3-Methoxybenzyl)ethanamine hydrochloride is used as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceutical intermediates.
Biology: In biological research, this compound is used to study the interactions of amine derivatives with biological receptors and enzymes. It serves as a model compound for understanding the behavior of similar amine-containing molecules in biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-Methoxybenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxybenzyl group enhances the compound’s ability to bind to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(4-Methoxybenzyl)ethanamine hydrochloride
- N-(2-Methoxybenzyl)ethanamine hydrochloride
- N-(3-Methoxyphenyl)ethanamine hydrochloride
Comparison:
- Structural Differences: The position of the methoxy group on the benzyl ring (ortho, meta, or para) can significantly affect the compound’s reactivity and binding affinity to molecular targets.
- Reactivity: N-(3-Methoxybenzyl)ethanamine hydrochloride is unique due to its meta-substitution, which can influence its chemical reactivity and interaction with biological systems differently compared to ortho- or para-substituted analogs.
- Applications: While all these compounds may be used in similar research applications, the specific properties of this compound make it particularly valuable in studies involving meta-substituted benzylamines.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-11-8-9-5-4-6-10(7-9)12-2;/h4-7,11H,3,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBLQSLAVNKWFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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